molecular formula C19H17F3N2O5 B2684430 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide CAS No. 1351642-55-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide

Cat. No.: B2684430
CAS No.: 1351642-55-1
M. Wt: 410.349
InChI Key: SMHSWXRZGKCEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a chemical compound with a molecular formula of C18H15F3N2O5 and a molecular weight of 396.32 g/mol. It features a benzodioxole moiety, a structure present in compounds with a wide range of investigated biological activities, and a trifluoromethyl phenyl group, which is often incorporated to modulate properties like metabolic stability and membrane permeability . The presence of hydroxyl and diamide functional groups contributes to the molecule's potential for hydrogen bonding, which can influence its interactions with biological targets. This compound is intended for research and development purposes in laboratory settings. It is strictly for professional use and is not certified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5/c20-19(21,22)13-4-2-12(3-5-13)14(25)9-24-18(27)17(26)23-8-11-1-6-15-16(7-11)29-10-28-15/h1-7,14,25H,8-10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHSWXRZGKCEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine to form the corresponding Schiff base.

    Coupling Reactions: The final step involves coupling the benzodioxole derivative with the Schiff base under reductive amination conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Chemical Characteristics

The compound features a benzodioxole moiety that contributes to its biological activity and solubility characteristics. The trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research has indicated that benzodioxole derivatives can act against various bacterial strains, including resistant strains of Staphylococcus aureus. In vitro studies reported minimum inhibitory concentrations (MICs) that were effective against these pathogens .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of benzodioxole derivatives. One study highlighted the ability of similar compounds to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases such as Alzheimer's . This suggests potential applications in treating or preventing neurodegenerative conditions.

Drug Delivery Systems

The unique chemical structure allows for the exploration of this compound in drug delivery systems. Its ability to encapsulate hydrophobic drugs while maintaining stability in physiological conditions makes it a candidate for developing advanced drug formulations .

Bioconjugates

The functional groups present in the compound facilitate bioconjugation with biomolecules such as antibodies or peptides, enhancing targeted drug delivery mechanisms. This application is particularly relevant in cancer therapy where targeted delivery can minimize side effects while maximizing therapeutic efficacy .

Polymer Synthesis

The compound can be utilized as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for high-performance materials .

Coatings and Films

Due to its chemical stability and potential UV resistance, this compound is being investigated for use in coatings and films. Such applications are vital for developing protective layers in various industrial settings .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity (breast cancer models)
Antimicrobial activity against resistant bacteria
Neuroprotective effects in Alzheimer's models
PharmacologyDrug delivery systems
Bioconjugates for targeted therapy
Material SciencePolymer synthesis for enhanced materials
Coatings and films for industrial applications

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide exerts its effects involves:

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (Figure 2) . Key Features:

  • Replaces the 4-(trifluoromethyl)phenyl group with a tetrahydroquinoline moiety.
  • Retains the ethanediamide backbone and benzodioxole group. Biological Activity: Demonstrated falcipain inhibition, a cysteine protease target in malaria parasites. The quinoline group may enhance binding to hydrophobic enzyme pockets .

Piperazinyl-Fluorophenyl Ethanediamide

Structure : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide (CAS: 896361-86-7, molecular formula: C₂₆H₂₉FN₄O₅, molecular weight: 528.54 g/mol) .
Key Features :

  • Incorporates a piperazinyl-fluorophenyl substituent and tetrahydrofuranmethyl group.
  • Pharmacokinetics: The fluorophenyl group may enhance metabolic resistance, similar to the trifluoromethyl group in the target compound .

Biphenyl Sulfonamide-Benzodioxole Hybrid

Structure : 4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid (Compound 162) .
Key Features :

  • Replaces the ethanediamide core with a sulfonamide linker.
  • Retains the benzodioxole group but adds a biphenyl sulfonamide for steric bulk.
    Applications : Designed as a dual inhibitor of 5-lipoxygenase and prostaglandin E₂ synthase, highlighting the versatility of benzodioxole-containing scaffolds .

Physicochemical and Pharmacological Comparisons

Table 1. Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity
Target Compound C₁₈H₁₅F₃N₂O₅ 396.32 Benzodioxole, trifluoromethylphenyl Not explicitly stated (inference: protease/receptor modulation)
QOD C₂₀H₂₀N₂O₄ 376.39 Benzodioxole, tetrahydroquinoline Falcipain inhibition
Piperazinyl-Fluorophenyl C₂₆H₂₉FN₄O₅ 528.54 Benzodioxole, piperazine, fluorophenyl Likely CNS targets (piperazine motif)
Biphenyl Sulfonamide C₂₇H₂₂N₂O₆S 502.54 Benzodioxole, biphenyl sulfonamide 5-Lipoxygenase/PGE₂ synthase inhibition

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide, a complex organic compound, is gaining attention for its potential biological activities. This article focuses on its biological activity, synthesis, and applications based on various research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈F₃N₂O₄
  • Molecular Weight : 368.35 g/mol
  • CAS Number : 2380182-32-9

Structural Features

The compound features a benzodioxole ring, a hydroxy group, and a trifluoromethylphenyl moiety, which are significant for its interaction with biological targets.

In Vitro Studies

Recent studies have evaluated the compound's biological activity in various contexts:

  • Cox Inhibition : The compound has been synthesized and tested as a potential inhibitor of cyclooxygenase (COX) enzymes. In vitro assays indicate that it exhibits significant inhibitory activity against COX-1 and COX-2, with IC50 values suggesting potent anti-inflammatory properties.
  • Antidiabetic Activity : The compound has shown promise in inhibiting α-amylase, an enzyme involved in carbohydrate digestion. Compounds derived from this structure exhibited IC50 values of 0.85 µM and 0.68 µM, indicating potential as an antidiabetic agent while showing minimal cytotoxicity to normal cell lines.
  • Cytotoxicity Studies : In various cancer cell lines, the compound demonstrated selective cytotoxicity. For example, it was found to inhibit the growth of specific cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It may interact with signaling pathways such as NF-kB, which is crucial in cancer progression and inflammation .

Case Study 1: Anticancer Activity

A study investigated the effects of the compound on breast cancer cell lines. Results indicated that it reduced cell viability significantly compared to controls. The study highlighted its potential as an adjunct therapy in cancer treatment due to its ability to induce apoptosis in malignant cells while maintaining low toxicity levels in non-cancerous cells.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory models, the compound was administered to mice with induced inflammation. The results showed a marked reduction in inflammatory markers compared to untreated groups, supporting its role as a COX inhibitor and anti-inflammatory agent.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves several steps:

  • Formation of Benzodioxole Ring :
    • Cyclization of catechol derivatives with formaldehyde.
  • Introduction of Trifluoromethyl Group :
    • Utilization of trifluoromethylation techniques to incorporate the trifluoromethyl group into the phenyl ring.
  • Amide Bond Formation :
    • Coupling reactions using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to form the final amide product.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis involves multi-step amide coupling, starting with activation of carboxylic acid groups (e.g., using oxalyl chloride or DMTMM) and subsequent nucleophilic substitution. Critical conditions include anhydrous solvents (e.g., DCM or DMF), controlled temperature (50–60°C), and catalysts like DMAP to enhance reaction efficiency. Yields are sensitive to stoichiometric ratios of reactants and purification via column chromatography .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C NMR : To verify substituent positions and stereochemistry, particularly for the benzodioxolyl and trifluoromethylphenyl groups.
  • LC-MS (ESI) : To confirm molecular weight and detect impurities.
  • HPLC : For purity assessment (>98% recommended for biological studies) .

Q. How should researchers design stability studies to assess degradation under various storage conditions?

Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH, UV light exposure) and monitor degradation via HPLC. Use inert atmospheres (e.g., argon) and lyophilization for long-term storage. Stability-indicating methods should track hydrolysis of the ethanediamide bond and oxidation of the hydroxyethyl group .

Advanced Research Questions

Q. How can regioselectivity in amide bond formation be optimized to minimize by-products?

Employ orthogonal protecting groups (e.g., tert-butyl for hydroxyl groups) and selective coupling agents like HATU for stepwise amidation. Kinetic control via low-temperature reactions (−10°C to 0°C) reduces side reactions. Computational modeling (e.g., DFT) predicts steric and electronic effects on reactivity .

Q. What strategies resolve contradictory bioactivity data across in vitro models?

  • Dose-response refinement : Test a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
  • Metabolite screening : Rule out interference from degradation products .

Q. What computational methods predict binding affinity to biological targets, and how are they validated?

  • Molecular docking (AutoDock Vina, Glide) : Screen against target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories. Experimental validation via SPR or ITC quantifies binding constants (KD), while mutagenesis studies confirm critical residues .

Q. How can isotopic labeling (e.g., 13C, 2H) be incorporated to facilitate pharmacokinetic studies?

Introduce isotopes during synthesis:

  • 13C-labeling : Use 13C-enriched acetic acid for the ethanediamide backbone.
  • Deuterium labeling : Replace hydroxyl hydrogens via H/D exchange under basic conditions. Track metabolite distribution using LC-MS/MS and PET imaging .

Q. What are critical steps in scaling synthesis from milligram to gram scale while maintaining purity?

  • Solvent optimization : Replace DCM with THF or EtOAc for safer large-scale reactions.
  • Continuous flow chemistry : Enhances heat/mass transfer and reduces side reactions.
  • Crystallization : Use anti-solvent (e.g., hexane) to precipitate pure product .

Methodological Notes

  • Contradiction Management : Conflicting bioactivity data may arise from assay-specific parameters (e.g., cell line variability). Standardize protocols using guidelines like MIAME or FAIR principles .
  • Synthetic Pitfalls : The trifluoromethyl group’s electron-withdrawing effect can slow amidation; pre-activate intermediates with TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.